3-Phenylpropyl cinnamate

Description

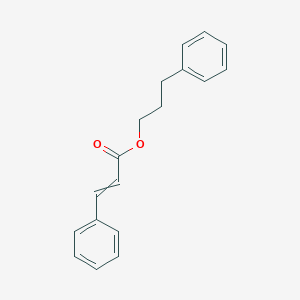

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRAHIUDQRJGGZ-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCOC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid, rosy balsamic delicately fruity odour | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 0.00 mm Hg | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.074-1.080 | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

290311-72-7, 122-68-9 | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290311727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-phenylpropyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0Q8B0FS94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Phenylpropyl cinnamate natural occurrence and sources

An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Phenylpropyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of 3-phenylpropyl cinnamate, a significant aromatic compound. The document details its presence in various natural resins and outlines the general methodologies for its extraction and analysis.

Introduction to 3-Phenylpropyl Cinnamate

3-Phenylpropyl cinnamate is an ester of 3-phenylpropanol and cinnamic acid, belonging to the class of cinnamic acid esters. It is a viscous, colorless to pale yellow liquid with a characteristic sweet, balsamic, and floral-fruity odor.[1] Due to its pleasant aroma and fixative properties, it finds applications in the fragrance and flavor industries.[2] Its chemical structure and properties make it a subject of interest for researchers in natural product chemistry and drug development.

Natural Occurrence and Sources

3-Phenylpropyl cinnamate has been reported to occur in a variety of natural balsamic resins. The primary sources identified in the literature are from the Styracaceae and Burseraceae plant families, as well as in Peru balsam.

The primary documented natural sources of 3-phenylpropyl cinnamate include:

-

Styrax Resins (Storax) : This compound is a known constituent of styrax balsam, obtained from trees of the genus Styrax. Specifically, it has been identified in:

-

Oriental Storax : Derived from Liquidambar orientalis.

-

American Storax : Obtained from Liquidambar styraciflua, native to Honduras. One source explicitly lists 3-phenyl propyl cinnamate as a component of the resinoid extracted from this species with ethyl alcohol.[3]

-

Styrax officinalis : A study has identified 3-phenylpropanyl cinnamate in the ethanolic extracts of the fruit of this species.[4]

-

-

Benzoin Resin : 3-Phenylpropyl cinnamate is found in Sumatra benzoin, a resin obtained from Styrax benzoin and related species.[5][6]

-

Peru Balsam : This balsamic resin, sourced from the tree Myroxylon pereirae, is another reported natural source of 3-phenylpropyl cinnamate.[5][7][8]

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of 3-phenylpropyl cinnamate in its natural sources. While the chemical composition of many of these resins has been studied, the focus has often been on the major components like benzoic acid, cinnamic acid, and their benzyl esters. The precise percentage or concentration range of 3-phenylpropyl cinnamate within these complex natural mixtures remains largely unquantified in the available research.

Experimental Protocols for Extraction and Analysis

General Extraction Methodology

A common approach for extracting aromatic compounds from resins like Styrax and Benzoin is solvent extraction.

Protocol: Maceration Extraction of Cinnamic Acid Derivatives from Styrax Resin

This protocol is adapted from a method for extracting cinnamic acid and cinnamyl cinnamate from Styrax paralleoneurum and can be a starting point for the isolation of 3-phenylpropyl cinnamate.

-

Sample Preparation : Grind the dried resin to a fine powder to increase the surface area for extraction.

-

Maceration :

-

Suspend the powdered resin in ethanol.

-

Agitate the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the dissolution of the target compounds.

-

-

Filtration : Separate the ethanolic extract from the solid resin residue by filtration.

-

Concentration : Evaporate the ethanol from the filtrate under reduced pressure to obtain a concentrated crude extract.

-

Further Purification (Optional) : The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate specific compounds.

Analytical Methods for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most powerful and commonly used techniques for the analysis of the chemical constituents of natural resins.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like 3-phenylpropyl cinnamate.

-

Sample Preparation : The crude extract is typically dissolved in a suitable solvent (e.g., methanol, dichloromethane) and may require derivatization to improve the volatility of certain components.

-

GC Separation : The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The temperature program is optimized to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection : As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

-

Quantification : For quantitative analysis, a calibration curve is prepared using a certified standard of 3-phenylpropyl cinnamate. By comparing the peak area of the compound in the sample to the calibration curve, its concentration can be determined.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

-

Sample Preparation : The extract is dissolved in the mobile phase and filtered to remove any particulate matter.

-

HPLC Separation : The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program using a mixture of solvents (e.g., acetonitrile and water with a small amount of acid like trifluoroacetic acid) is often employed to achieve good separation of the complex mixture.

-

Detection : A photodiode array (PDA) detector is commonly used to monitor the eluting compounds at multiple wavelengths, which can aid in their identification. Other detectors like a mass spectrometer (LC-MS) can provide more definitive structural information.

-

Quantification : Similar to GC-MS, quantification is performed by creating a calibration curve with a pure standard of 3-phenylpropyl cinnamate.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the extraction and analysis of 3-phenylpropyl cinnamate from a natural source and the logical relationship of its natural occurrences.

Caption: Generalized workflow for the extraction and analysis of 3-phenylpropyl cinnamate.

Caption: Natural sources of 3-phenylpropyl cinnamate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-phenyl propyl cinnamate [thegoodscentscompany.com]

- 6. iff.com [iff.com]

- 7. Increasing the stability of incense gum extract (Styrax benzoin) with a mixture of surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to 3-Phenylpropyl Cinnamate (CAS 122-68-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-phenylpropyl cinnamate (CAS No. 122-68-9), a cinnamate ester widely used in the fragrance and flavor industries. This document outlines its physicochemical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and metabolic fate.

Core Characterization

3-Phenylpropyl cinnamate is a colorless to pale yellow, slightly viscous liquid with a characteristic sweet, balsamic, and floral-fruity odor.[1][2] It is a member of the cinnamyl phenylpropyl structural group of fragrance ingredients.[3]

Physicochemical Properties

The fundamental physical and chemical properties of 3-phenylpropyl cinnamate are summarized in the table below, providing a baseline for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 122-68-9 | [4] |

| Molecular Formula | C₁₈H₁₈O₂ | [4] |

| Molecular Weight | 266.33 g/mol | [5] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [1][2] |

| Odor | Sweet, heavy, floral-fruity with a balsamic note | |

| Boiling Point | 300 - 301 °C | [6] |

| Density | 1.074 - 1.080 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.575 - 1.595 | [6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | |

| Flash Point | > 93 °C (> 200 °F) | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-phenylpropyl cinnamate.

| Spectroscopic Method | Key Data Points | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Top m/z peaks: 118, 117, 103 | [1] |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Spectra available from various databases. | [1] |

| Infrared (IR) Spectroscopy | Spectra available from various databases. | [1] |

Experimental Protocols

Synthesis: Fischer-Speier Esterification

3-Phenylpropyl cinnamate can be synthesized via the Fischer-Speier esterification of trans-cinnamic acid with 3-phenylpropanol, using a strong acid catalyst.[2][8]

Materials:

-

trans-Cinnamic acid

-

3-Phenylpropanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)[9]

-

Methanol (or another suitable solvent)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of 3-phenylpropanol. A solvent such as toluene can also be used.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[10]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenylpropyl cinnamate.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude 3-phenylpropyl cinnamate in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 3-phenylpropyl cinnamate.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of fragrance compounds like 3-phenylpropyl cinnamate in complex mixtures.[11]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[12]

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C (hold for 1 min), ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C (hold for 15 min).[12]

-

Carrier Gas: Helium

-

Flow Rate: Constant flow or pressure.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Scan Mode: Full scan

Sample Preparation:

-

Dilute the sample in a suitable solvent (e.g., ethanol or diethyl ether) to an appropriate concentration.

-

An internal standard can be added for quantitative analysis.

Biological Activity and Metabolism

While 3-phenylpropyl cinnamate itself has not been extensively studied for specific signaling pathway interactions, it is known that cinnamic acid and its derivatives can participate in various biological activities.[3] Of particular note is the metabolic fate of this compound. As a xenobiotic, 3-phenylpropyl cinnamate is expected to undergo biotransformation to facilitate its excretion.[13][14]

Metabolic Pathway: Hydrolysis and Beta-Oxidation

It is anticipated that 3-phenylpropyl cinnamate is first hydrolyzed to cinnamic acid and 3-phenylpropanol. Subsequently, the 3-phenylpropanol moiety can be oxidized to 3-phenylpropionic acid, which then enters the beta-oxidation pathway, similar to fatty acids.[3][15] This metabolic process shortens the acyl side chain.

Caption: Proposed metabolic pathway of 3-phenylpropyl cinnamate.

Experimental and Logical Workflows

The synthesis and characterization of 3-phenylpropyl cinnamate follow a logical progression of steps.

Caption: General workflow for the synthesis and characterization of 3-phenylpropyl cinnamate.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phenylpropyl cinnamate | C18H18O2 | CID 5320530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-phenylpropyl cinnamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Drug metabolism in peroxisomes: involvement of peroxisomal beta-oxidation system in the oxidative chain-shortening of xenobiotic acyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jackwestin.com [jackwestin.com]

- 8. aspire.apsu.edu [aspire.apsu.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. benchchem.com [benchchem.com]

- 11. ba333.free.fr [ba333.free.fr]

- 12. aocs.org [aocs.org]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

3-Phenylpropyl cinnamate molecular weight and formula

This document provides the fundamental physicochemical properties of 3-Phenylpropyl cinnamate, a compound relevant to researchers and professionals in drug development and chemical sciences.

Core Molecular Information

3-Phenylpropyl cinnamate is an ester known for its use as a flavoring and fragrance agent.[1][2] Its fundamental molecular attributes are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₂[1][2][3][4][5] |

| Molecular Weight | 266.3 g/mol [1][4] (266.34 g/mol )[5] |

| IUPAC Name | 3-phenylpropyl (2E)-3-phenylprop-2-enoate[1] |

| CAS Registry Number | 122-68-9[4][5] |

Note: Due to the nature of the requested information, which pertains to the fundamental and static properties of a chemical compound, there are no associated signaling pathways, experimental workflows, or logical relationships to visualize. Therefore, the generation of a Graphviz diagram is not applicable to this specific topic.

References

The Solubility Profile of 3-Phenylpropyl Cinnamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenylpropyl cinnamate, a compound of interest in the pharmaceutical and fragrance industries.[1] Understanding its solubility in various organic solvents is critical for formulation development, purification processes, and analytical method development. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for these experiments.

Quantitative Solubility Data

The solubility of 3-phenylpropyl cinnamate has been determined in a wide range of organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility at 25°C.

| Solvent | Solubility (g/L) |

| Dichloromethane | 1386.75 |

| 1,2-Dichloroethane | 1094.0 |

| Chloroform | 953.8 |

| Transcutol | 863.64 |

| Dimethyl Sulfoxide (DMSO) | 636.23 |

| N,N-Dimethylacetamide (DMAc) | 607.43 |

| Tetrahydrofuran (THF) | 528.07 |

| N,N-Dimethylformamide (DMF) | 475.58 |

| 1,4-Dioxane | 295.24 |

| Acetone | 282.9 |

| Cyclohexanone | 278.89 |

| N-Methyl-2-pyrrolidone (NMP) | 273.85 |

| Ethyl Acetate | 257.08 |

| 2-Butanone | 251.89 |

| Methyl Acetate | 221.95 |

| 2-Methoxyethanol | 165.93 |

| Acetonitrile | 162.38 |

| n-Propyl Acetate | 146.74 |

| Toluene | 136.94 |

| n-Butyl Acetate | 132.07 |

| Isopropyl Acetate | 131.9 |

| 2-Ethoxyethanol | 128.05 |

| Methyl Isobutyl Ketone (MIBK) | 108.96 |

| Acetic Acid | 103.23 |

| Ethyl Formate | 96.95 |

| Isobutyl Acetate | 85.82 |

| Ethanol | 73.86 |

| Ethylbenzene | 60.17 |

| n-Propanol | 54.79 |

| n-Pentyl Acetate | 54.4 |

| n-Butanol | 45.07 |

| n-Pentanol | 44.04 |

| Isopentanol | 42.56 |

| n-Hexanol | 38.24 |

| sec-Butanol | 37.19 |

| Tetrachloromethane | 35.1 |

| Isobutanol | 30.1 |

| Isopropanol | 27.58 |

| Propylene Glycol | 26.41 |

| n-Heptanol | 17.39 |

| Ethylene Glycol | 15.18 |

| n-Octanol | 13.34 |

| Cyclohexane | 4.86 |

| n-Hexane | 3.82 |

| n-Heptane | 3.53 |

| Water | 0.00053 - 0.9383 mg/L |

Experimental Protocols for Solubility Determination

Isothermal Shake-Flask Method

This is a common and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of 3-phenylpropyl cinnamate is added to a known volume of the selected organic solvent in a sealed container, such as a screw-cap vial or flask.

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., at 25°C ± 0.1°C).

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) to remove any suspended solid particles.

-

Quantification: The concentration of 3-phenylpropyl cinnamate in the filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1 and 2).

-

Aliquot Withdrawal and Weighing: A known volume of the clear, filtered supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not cause degradation of the solute).

-

Final Weighing: The container with the dried residue (3-phenylpropyl cinnamate) is weighed again.

-

Calculation: The mass of the dissolved solid is calculated by subtracting the initial weight of the container from the final weight. The solubility is then determined by dividing the mass of the residue by the volume of the aliquot taken.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of 3-phenylpropyl cinnamate in an organic solvent.

Caption: Experimental workflow for determining the solubility of 3-phenylpropyl cinnamate.

Biological Signaling Pathways

While specific signaling pathways for 3-phenylpropyl cinnamate are not extensively documented, it belongs to the cinnamate class of compounds. Cinnamates and related polyphenols have been reported to interact with various biological signaling pathways. For instance, some cinnamon-derived compounds have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are involved in inflammation and cellular growth processes. It is plausible that 3-phenylpropyl cinnamate, after potential metabolic transformation to cinnamic acid, could participate in similar pathways.[2] However, further research is required to elucidate the specific biological activities and signaling interactions of 3-phenylpropyl cinnamate itself.

The diagram below illustrates a generalized representation of how a cinnamate compound might influence these pathways.

Caption: Potential influence of cinnamate compounds on MAPK and NF-κB signaling pathways.

Conclusion

This technical guide provides essential data and methodologies for researchers working with 3-phenylpropyl cinnamate. The comprehensive solubility data presented herein will aid in the rational selection of solvents for various applications in drug development and other scientific research. The detailed experimental protocols offer a solid foundation for accurately determining the solubility of this compound, and the workflow diagram provides a clear visual guide for these procedures. While the specific biological signaling pathways of 3-phenylpropyl cinnamate require further investigation, its classification as a cinnamate suggests potential interactions with key cellular pathways, warranting future studies in this area.

References

The Biological Activity of 3-Phenylpropyl Cinnamate: A Technical Guide for Researchers

An In-depth Exploration of a Cinnamate Ester with Potential Pharmacological Significance

Abstract

3-Phenylpropyl cinnamate, a cinnamic acid ester, is a molecule of interest primarily recognized for its application in the fragrance, flavor, and cosmetic industries. While its use in skincare is associated with antioxidant properties, a comprehensive understanding of its specific biological activities and mechanisms of action from a pharmacological perspective remains largely uncharted. This technical guide synthesizes the available information on 3-phenylpropyl cinnamate and related cinnamic acid derivatives to provide a framework for researchers and drug development professionals. It delves into the potential antioxidant and anti-inflammatory activities, discusses relevant signaling pathways, and provides detailed experimental protocols for future investigations. The current body of scientific literature indicates a significant research gap concerning the specific pharmacological effects of 3-phenylpropyl cinnamate, presenting a compelling opportunity for novel discoveries in drug development.

Introduction

3-Phenylpropyl cinnamate (C₁₈H₁₈O₂) is an organic compound belonging to the class of cinnamic acid esters.[1] It is found naturally in sources such as Oriental and American storax, Peru balsam, and Sumatra benzoin.[2] Its primary commercial applications are as a fragrance and flavoring agent, valued for its sweet, balsamic, and fruity aroma.[2][3] In the cosmetic industry, it is incorporated into skincare products for its purported antioxidant benefits, which help protect the skin from free radical and UV damage.[4]

Despite its widespread use in consumer products, there is a notable scarcity of in-depth pharmacological studies specifically investigating the biological activity of 3-phenylpropyl cinnamate. Much of the available safety and toxicological data has been generated in the context of its use as a fragrance ingredient.[5][6] This guide, therefore, aims to bridge this knowledge gap by extrapolating from the known biological activities of the broader class of cinnamic acid derivatives and phenylpropanoids to propose potential therapeutic applications and guide future research.

Potential Biological Activities

Based on the activities of structurally related compounds, 3-phenylpropyl cinnamate may possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

Cinnamic acid and its derivatives are well-documented as potent antioxidants.[7] Their antioxidant capacity is primarily attributed to the phenylpropanoid structure, which can effectively scavenge free radicals.[7] The presence of hydroxyl groups on the phenyl ring significantly enhances this activity.[7] While 3-phenylpropyl cinnamate itself lacks a free hydroxyl group on the cinnamic acid moiety, it may still exhibit antioxidant effects through other mechanisms or following metabolic hydrolysis to cinnamic acid and 3-phenylpropanol.

Anti-inflammatory Activity

Phenylpropanoids found in essential oils have demonstrated significant anti-inflammatory properties.[3] Cinnamic acid and its derivatives have been shown to modulate key inflammatory pathways.[8] For instance, some derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing the NF-κB signaling pathway.[3][8] It is plausible that 3-phenylpropyl cinnamate could exert similar anti-inflammatory effects.

Quantitative Data on Biological Activity

A thorough review of the scientific literature reveals a lack of specific quantitative data on the biological activity of 3-phenylpropyl cinnamate. To facilitate future research and provide a comparative baseline, the following table summarizes typical quantitative data for related cinnamic acid derivatives.

| Compound Class | Assay | Target/Radical | IC₅₀ / Activity | Reference |

| Cinnamic Acid Derivatives | DPPH Radical Scavenging | DPPH Radical | Varies (µg/mL to mM range) | [9] |

| Cinnamic Acid Derivatives | Tyrosinase Inhibition | Mushroom Tyrosinase | Varies (µM to mM range) | [10] |

| Cinnamic Acid Derivatives | Cyclooxygenase (COX) Inhibition | COX-1, COX-2 | Varies (µM range) | [11] |

| Cinnamic Acid Derivatives | 5-Lipoxygenase (5-LOX) Inhibition | 5-Lipoxygenase | Varies (nM to µM range) | [7] |

Note: The IC₅₀ values for cinnamic acid derivatives are highly dependent on the specific structure (e.g., presence and position of hydroxyl groups) and the experimental conditions.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through the modulation of specific signaling pathways. The following pathways are key targets for this class of compounds and represent potential mechanisms for 3-phenylpropyl cinnamate.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Several cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.[8]

Caption: Potential inhibition of the NF-κB signaling pathway by 3-Phenylpropyl Cinnamate.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[13] The three main MAPK cascades are the ERK, JNK, and p38 pathways.[14] Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders.[13] Natural products, including flavonoids and other phenylpropanoids, have been shown to modulate MAPK signaling.[15]

Caption: Potential modulation of the MAPK signaling pathway by 3-Phenylpropyl Cinnamate.

Detailed Experimental Protocols

To facilitate the investigation of the biological activity of 3-phenylpropyl cinnamate, this section provides detailed protocols for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[16]

Materials:

-

3-Phenylpropyl cinnamate

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-phenylpropyl cinnamate in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the positive control.

-

-

Assay:

-

In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

For the blank, add methanol instead of the test compound.

-

For the control, add the test compound dilution and methanol instead of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.[17]

Materials:

-

3-Phenylpropyl cinnamate

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Positive control (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a reaction mixture containing the test compound (at various concentrations), albumin solution (e.g., 1% w/v), and PBS.

-

Prepare a control group without the test compound.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

-

Measurement:

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value is determined from the dose-response curve.

-

Caption: Workflow for the protein denaturation inhibition assay.

Conclusion and Future Directions

3-Phenylpropyl cinnamate is a compound with established applications in the cosmetic and fragrance industries, with preliminary evidence suggesting antioxidant properties. However, a significant gap exists in the scientific literature regarding its specific pharmacological activities, mechanisms of action, and potential therapeutic applications. Based on the known properties of related cinnamic acid derivatives, it is hypothesized that 3-phenylpropyl cinnamate may possess both antioxidant and anti-inflammatory effects, potentially through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Quantitative evaluation of the antioxidant and anti-inflammatory activities of 3-phenylpropyl cinnamate using the standardized in vitro assays detailed in this guide.

-

Investigation into its mechanism of action , including its effects on key inflammatory enzymes like cyclooxygenases and lipoxygenases, and its ability to modulate the NF-κB and MAPK signaling pathways.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of 3-phenylpropyl cinnamate.

A thorough investigation into the biological activities of 3-phenylpropyl cinnamate holds the potential to uncover novel therapeutic applications for this readily available compound, thereby transforming it from a simple fragrance ingredient to a valuable lead in drug discovery.

References

- 1. biomedres.us [biomedres.us]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Phenylpropyl Cinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl cinnamate (CAS No. 122-68-9) is a fragrance ingredient used in various consumer products. As a member of the cinnamyl phenylpropyl structural group, it is characterized by an aryl-substituted primary alcohol/ester. This technical guide provides a comprehensive overview of the toxicological profile of 3-phenylpropyl cinnamate, drawing from available scientific literature and regulatory assessments. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₂ | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| Appearance | Colorless, slightly viscous liquid | [2] |

| Odor | Sweet, heavy, floral-fruity with a balsamic note | [2] |

| Boiling Point | 370.02 °C (EPI Suite v4.11) | [1] |

| Flash Point | >93 °C (>200 °F; closed cup) | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2][3] |

Toxicological Data Summary

The toxicological evaluation of 3-phenylpropyl cinnamate has been conducted for several endpoints. In some cases, data from read-across analogs, such as phenethyl cinnamate and benzyl cinnamate, have been used to assess its safety.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [2][4] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [4] |

Skin Sensitization

| Study Type | Species | Result | Reference |

| Human Repeat Insult Patch Test (HRIPT) | Human | Not a sensitizer at 4% in petrolatum | [4] |

Genotoxicity

| Assay | System | Metabolic Activation | Result | Reference |

| BlueScreen Assay | Human cells | With and without | Negative for genotoxicity, Positive for cytotoxicity | [1] |

| Read-across from Phenethyl Cinnamate | In vitro micronucleus test | Not specified | Non-clastogenic | [1] |

Repeated Dose and Reproductive Toxicity

The assessment for repeated dose and reproductive toxicity of 3-phenylpropyl cinnamate is based on data from a read-across analog, benzyl cinnamate.

| Endpoint | Read-across Analog | NOAEL | Margin of Exposure (MOE) | Conclusion | Reference |

| Repeated Dose Toxicity | Benzyl Cinnamate | 200 mg/kg/day (derived) | > 100 | Adequate at current use levels | [1] |

| Reproductive Toxicity | Benzyl Cinnamate | Not specified | > 100 | Adequate at current use levels | [1] |

Experimental Protocols

Acute Oral Toxicity (LD₅₀)

While a specific study protocol for 3-phenylpropyl cinnamate is not detailed in the available literature, a typical study would follow a guideline such as the now-deleted OECD Guideline 401.

-

Test Species: Rat.

-

Administration: A single oral dose of the test substance is administered to a group of animals. In the case of the reported >5000 mg/kg value, a limit test was likely performed where one group of 10 animals received a single dose of 5000 mg/kg.

-

Vehicle: The vehicle for administration is not specified but would typically be an inert substance like corn oil.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for a period of at least 14 days. Body weight is recorded weekly.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin sensitization potential of a substance in humans.

-

Study Population: A panel of human volunteers.

-

Induction Phase: A patch containing the test material (e.g., 4% 3-phenylpropyl cinnamate in petrolatum) is applied to the skin of the upper back for 24 hours. This is repeated nine times over a three-week period at the same site.

-

Rest Period: A two-week non-treatment period follows the induction phase.

-

Challenge Phase: A challenge patch with the test material is applied to a naive skin site for 24 hours.

-

Evaluation: The challenge site is scored for any skin reactions (erythema, edema) at 24 and 48 hours after patch removal.

Genotoxicity: BlueScreen Assay

The BlueScreen assay is a human cell-based assay that measures both genotoxicity and cytotoxicity.

-

Cell Line: A human-derived cell line engineered to respond to genotoxic agents.

-

Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

-

Exposure: Cells are exposed to a range of concentrations of the test substance.

-

Endpoints:

-

Genotoxicity: Measured by the induction of a reporter gene (e.g., luciferase) in response to DNA damage.

-

Cytotoxicity: Assessed by measuring the relative cell density after exposure.

-

-

Controls: Appropriate negative (vehicle) and positive controls are run concurrently.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of 3-Phenylpropyl Cinnamate

3-Phenylpropyl cinnamate is expected to undergo hydrolysis to its constituent alcohol and acid, followed by further metabolism. 3-Phenyl-1-propyl derivatives are known to participate in the same beta-oxidation pathways as their parent cinnamic acid derivatives[5].

Caption: Proposed metabolic pathway for 3-Phenylpropyl Cinnamate.

General Experimental Workflow for Toxicological Assessment

The toxicological assessment of a chemical like 3-phenylpropyl cinnamate typically follows a structured workflow, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.

Caption: General workflow for toxicological assessment.

Conclusion

Based on the available data, 3-phenylpropyl cinnamate exhibits low acute toxicity via oral and dermal routes. It is not considered a skin sensitizer under the tested conditions. Genotoxicity assays have shown negative results for mutagenicity. The assessments for repeated dose and reproductive toxicity, based on a read-across approach, indicate no significant concerns at current exposure levels. The expected metabolic pathway involves hydrolysis followed by beta-oxidation, a common route for related substances. This technical guide summarizes the key toxicological information on 3-phenylpropyl cinnamate to support its safe use in consumer products. Further research could provide more detailed insights into its long-term effects and confirm the findings from read-across studies.

References

- 1. oecd.org [oecd.org]

- 2. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bemsreports.org [bemsreports.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

3-Phenylpropyl Cinnamate: An In-Depth Technical Guide to its Metabolism and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropyl cinnamate, a widely used fragrance and flavoring agent, is a cinnamic acid ester with a chemical structure suggesting susceptibility to extensive metabolism in biological systems. Understanding its metabolic fate is crucial for assessing its safety and potential interactions in pharmaceutical and consumer product applications. This technical guide provides a comprehensive overview of the predicted metabolism and degradation pathways of 3-phenylpropyl cinnamate. Drawing upon established biochemical principles and data from structurally related compounds, this document outlines the primary enzymatic reactions involved, the expected metabolites, and generalized experimental protocols for their investigation. While direct experimental data for 3-phenylpropyl cinnamate is limited in publicly available literature, this guide serves as a robust framework for researchers initiating studies on its biotransformation.

Introduction

3-Phenylpropyl cinnamate is an aromatic compound valued for its sweet, balsamic, and fruity aroma. It belongs to the class of cinnamic acid esters and is utilized in a variety of consumer products, including perfumes, cosmetics, and food. Given its potential for human exposure, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. The metabolic pathways of a compound dictate its biological half-life, potential for bioaccumulation, and the nature of its metabolites, which may exhibit their

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylpropyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl cinnamate is an ester that finds applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. This document provides detailed protocols for the synthesis of 3-phenylpropyl cinnamate from 3-phenyl-1-propanol and cinnamic acid using three distinct and widely utilized methods: Fischer-Speier Esterification, Steglich Esterification, and Yamaguchi Esterification. These methods offer different advantages concerning reaction conditions, yields, and substrate scope. The selection of a particular method may be guided by the scale of the synthesis, the desired purity of the product, and the available reagents and equipment.

Comparative Overview of Synthesis Methods

The following table summarizes the key quantitative parameters for the three described synthesis methods for 3-phenylpropyl cinnamate. The data represents typical experimental conditions and expected outcomes based on general principles of these reactions and literature precedents for similar esters.

| Parameter | Fischer-Speier Esterification | Steglich Esterification | Yamaguchi Esterification |

| Catalyst/Reagent | Sulfuric Acid (H₂SO₄) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) |

| Solvent | Toluene (or excess 3-phenyl-1-propanol) | Dichloromethane (DCM) or Acetonitrile (greener alternative) | Toluene or Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 110 °C) | Room Temperature to 45 °C | Room Temperature |

| Reaction Time | 4-8 hours | 2-4 hours | 1-3 hours |

| Typical Yield | 60-75% | 85-95% | 80-90% |

| Work-up | Neutralization, Extraction | Filtration, Extraction | Extraction |

| Purification | Column Chromatography | Column Chromatography | Column Chromatography |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification that is cost-effective but may require elevated temperatures and longer reaction times.

Materials:

-

trans-Cinnamic acid

-

3-Phenyl-1-propanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trans-cinnamic acid (1.0 eq), 3-phenyl-1-propanol (1.2 eq), and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the mixture.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-phenylpropyl cinnamate.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide as a coupling agent and can be performed at room temperature, making it suitable for sensitive substrates. A greener variation of this protocol uses acetonitrile as the solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often yielding the product in high purity without the need for column chromatography.[3][4]

Materials:

-

trans-Cinnamic acid

-

3-Phenyl-1-propanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve trans-cinnamic acid (1.0 eq), 3-phenyl-1-propanol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

-

Combine the filtrates and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates, and proceeds through the formation of a mixed anhydride.[5][6][7][8]

Materials:

-

trans-Cinnamic acid

-

3-Phenyl-1-propanol

-

2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi reagent)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of trans-cinnamic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise at room temperature and stir the mixture for 1 hour.

-

In a separate flask, dissolve 3-phenyl-1-propanol (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene.

-

Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Caption: Overall experimental workflow for the synthesis of 3-phenylpropyl cinnamate.

Caption: Logical relationship of the different synthesis methods for 3-phenylpropyl cinnamate.

References

- 1. 3-Phenylpropyl cinnamate | C18H18O2 | CID 5320530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-phenyl propyl cinnamate [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

Application Notes and Protocols: Synthesis of 3-Phenylpropyl Cinnamate via Fisher Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-phenylpropyl cinnamate, a valuable fragrance and flavoring agent, through the acid-catalyzed Fisher esterification of trans-cinnamic acid and 3-phenylpropanol. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, comprehensive physicochemical and spectral data are presented for the characterization of the final product. Diagrams illustrating the experimental workflow and the reaction mechanism are included to provide a clear and comprehensive guide for laboratory synthesis.

Introduction

3-Phenylpropyl cinnamate is an ester known for its characteristic sweet, balsamic, and fruity aroma, finding applications in the fragrance, cosmetic, and food industries.[1][2] Fisher esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] This process is a reversible reaction, and therefore, reaction conditions are optimized to favor the formation of the ester product.[5] This application note details a reliable method for the synthesis of 3-phenylpropyl cinnamate, providing researchers with a comprehensive protocol and characterization data.

Physicochemical Properties of 3-Phenylpropyl Cinnamate

| Property | Value | Reference |

| IUPAC Name | 3-phenylpropyl (2E)-3-phenylprop-2-enoate | [6][7][8][9] |

| Molecular Formula | C₁₈H₁₈O₂ | [7][9] |

| Molecular Weight | 266.33 g/mol | [7] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [1][10] |

| Odor | Sweet, balsamic, floral, fruity | [1][2] |

| Boiling Point | ~420 °C | [1] |

| Density | 1.075 - 1.085 g/mL at 20°C | [10] |

| Refractive Index | 1.5850 - 1.5900 at 20°C | [10] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [1][8] |

Spectral Data for 3-Phenylpropyl Cinnamate

| Spectroscopy | Data |

| ¹H NMR | Spectral data for ¹H NMR is available but requires specific peak assignments which are not consistently provided across sources. |

| ¹³C NMR | Spectral data for ¹³C NMR is available but requires specific peak assignments which are not consistently provided across sources. |

| FTIR (cm⁻¹) | Characteristic peaks include those for C=O stretching (ester), C=C stretching (alkene), and aromatic C-H bending. |

| Mass Spec. (m/z) | Key fragments often observed include peaks corresponding to the cinnamoyl and 3-phenylpropyl moieties. |

Experimental Protocol: Fisher Esterification of 3-Phenylpropyl Cinnamate

This protocol is based on general Fisher esterification procedures and has been adapted for the synthesis of 3-phenylpropyl cinnamate.[3][5][11]

Materials:

-

trans-Cinnamic acid

-

3-Phenylpropanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

TLC plates and developing chamber

-

Column chromatography setup (optional, for high purity)

Reaction Setup:

Caption: Reaction setup for the Fisher esterification of 3-phenylpropyl cinnamate.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add trans-cinnamic acid and 3-phenylpropanol (a slight excess of the alcohol, e.g., 1.2 equivalents, can be used to shift the equilibrium towards the product).

-

Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.

-

Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the solvent.

-

Continue refluxing for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

Work-up and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with:

-

Water to remove the excess alcohol.

-

Saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be further purified by vacuum distillation or column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) to obtain pure 3-phenylpropyl cinnamate.[11][12]

Reaction Mechanism and Experimental Workflow

The synthesis of 3-phenylpropyl cinnamate proceeds through the well-established Fisher esterification mechanism, which involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid.

Caption: The Fisher esterification mechanism and experimental workflow for the synthesis of 3-phenylpropyl cinnamate.

Conclusion

The Fisher esterification provides an effective and accessible method for the synthesis of 3-phenylpropyl cinnamate. By following the detailed protocol and utilizing the provided characterization data, researchers can reliably produce this valuable ester for various applications in the fields of fragrance, flavor, and materials science. The presented workflow and mechanism diagrams serve as a valuable visual aid for understanding and executing the synthesis.

References

- 1. 3-PHENYLPROPYL CINNAMATE | 122-68-9 [chemicalbook.com]

- 2. 3-phenyl propyl cinnamate [thegoodscentscompany.com]

- 3. aspire.apsu.edu [aspire.apsu.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. 3-Phenylpropyl cinnamate | C18H18O2 | CID 5320530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. scent.vn [scent.vn]

- 9. 3-Phenylpropyl cinnamate, (E)- [webbook.nist.gov]

- 10. 3-PHENYLPROPYL CINNAMATE [ventos.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: Quantitative Analysis of 3-Phenylpropyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Phenylpropyl cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Phenylpropyl cinnamate is a fragrance ingredient and flavoring agent found in various consumer products.[1][2][3][4] The methodology described herein provides a robust and sensitive approach for the separation, identification, and quantification of this compound in complex matrices. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis guidelines.

Introduction

3-Phenylpropyl cinnamate (C18H18O2, M.W. 266.33 g/mol ) is an ester of 3-phenylpropanol and cinnamic acid.[1][5] It is utilized in the food and cosmetics industries for its characteristic balsamic, sweet, and spicy aroma.[3][4] Accurate and reliable quantification of 3-Phenylpropyl cinnamate is essential for quality control, regulatory compliance, and safety assessment of final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like 3-Phenylpropyl cinnamate.[6][7] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This application note provides a comprehensive protocol for the GC-MS analysis of 3-Phenylpropyl cinnamate, adaptable for various sample matrices.

Experimental Protocols

Materials and Reagents

-

3-Phenylpropyl cinnamate reference standard (>97% purity)

-

Hexane (GC grade) or other suitable volatile organic solvents like ethyl acetate or dichloromethane[6][8][9]

-

Anhydrous sodium sulfate

-

Glass autosampler vials (1.5 mL) with inserts[9]

-

Micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Centrifuge

Sample Preparation

The following protocol describes a general procedure for preparing a liquid sample. For solid samples, an initial dissolution step in a suitable solvent is required.[10] For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[6][8][11]

-

Stock Solution Preparation: Accurately weigh 10 mg of 3-Phenylpropyl cinnamate reference standard and dissolve it in 10 mL of hexane in a volumetric flask to obtain a stock solution of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.[8]

-

Sample Preparation:

-

For liquid samples, dilute an accurately measured volume of the sample with hexane to bring the expected concentration of 3-Phenylpropyl cinnamate within the calibration range.

-

For solid samples, dissolve a known weight of the sample in hexane. Sonication may be used to aid dissolution.

-

-

Extraction (if necessary for complex matrices):

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[8]

-

Final Preparation: Transfer the final prepared sample into a GC vial for analysis. Ensure the sample is free of particles by filtration or centrifugation if necessary.[9][10]

Caption: Experimental workflow for the GC-MS analysis of 3-Phenylpropyl cinnamate.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instrumentation and sample types. The conditions are adapted from methods for similar cinnamate esters.[8]

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[8]

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 50:1), depending on sample concentration[8]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp to 150 °C at 10 °C/min

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes[8]

-

-

MS Conditions:

Data Presentation and Analysis

Identification

The identification of 3-Phenylpropyl cinnamate is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should also be compared with a reference library such as NIST.[8] The key mass fragments for 3-Phenylpropyl cinnamate are m/z 118, 117, and 103.[1]

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 118) against the concentration of the working standards. The concentration of 3-Phenylpropyl cinnamate in the samples is then determined from this calibration curve.

The following table summarizes the expected quantitative data and key identifiers for 3-Phenylpropyl cinnamate analysis.

| Parameter | Expected Value |

| Retention Time (min) | Dependent on the specific GC system and conditions |

| Molecular Ion (M+) | m/z 266.13 |

| Major Fragment Ions (m/z) | 118, 117, 103[1] |

| Quantification Ion (SIM) | m/z 118 |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1-1 ng/mL[12] |

| Limit of Quantitation (LOQ) | ~0.5-5 ng/mL[12] |

| Accuracy (% Recovery) | 98 - 102%[12] |

| Precision (%RSD) | ≤ 2%[12] |

Note: LOD, LOQ, Accuracy, and Precision values are based on data for the structurally similar compound cinnamyl cinnamate and may vary depending on the instrument and matrix.[12]

Caption: Proposed mass fragmentation pathway of 3-Phenylpropyl cinnamate in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of 3-Phenylpropyl cinnamate. The sample preparation protocol is straightforward, and the GC-MS conditions are optimized for good chromatographic separation and selective detection. This method is suitable for routine quality control and research applications in the food, fragrance, and pharmaceutical industries.

References

- 1. 3-Phenylpropyl cinnamate | C18H18O2 | CID 5320530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Phenylpropyl cinnamate (FDB015265) - FooDB [foodb.ca]

- 3. scent.vn [scent.vn]

- 4. 3-phenyl propyl cinnamate [thegoodscentscompany.com]

- 5. 3-Phenylpropyl cinnamate, (E)- [webbook.nist.gov]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Note: 1H and 13C NMR Spectroscopy of 3-Phenylpropyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylpropyl cinnamate. This compound, a cinnamate ester, finds applications in the flavor, fragrance, and pharmaceutical industries. Understanding its structural integrity and purity through NMR is crucial for quality control and research applications. This document outlines the experimental procedure, presents the expected spectral data in tabular format, and includes a visual representation of the molecular structure with corresponding NMR assignments to aid in spectral interpretation.

Introduction

3-Phenylpropyl cinnamate is an aromatic ester known for its balsamic and fruity aroma. Beyond its use as a fragrance and flavoring agent, its cinnamate moiety is a precursor to various biologically active compounds. Accurate structural elucidation and purity assessment are paramount in drug development and quality control. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure. This note serves as a practical guide for researchers working with 3-phenylpropyl cinnamate and similar molecules.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-phenylpropyl cinnamate. These values are based on established chemical shift ranges for the constituent functional groups and analysis of similar structures.

Table 1: Predicted ¹H NMR Data for 3-Phenylpropyl Cinnamate (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |